N-(5-(4-(1H-pyrrol-1-yl)benzoyl)-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)thiophene-3-carboxamide
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Description
Molecular Structure Analysis
The molecular structure of this compound would be complex due to the presence of multiple rings and functional groups. The pyrrole ring, for example, is a five-membered aromatic ring with four carbon atoms and one nitrogen atom . The exact structure would depend on the specific arrangement and connectivity of these atoms .Chemical Reactions Analysis
The chemical reactions involving this compound would depend on the specific conditions and reagents used. Pyrrole compounds are known to undergo a variety of reactions, including electrophilic substitution and reactions with oxidizing agents .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its specific structure. Pyrrole itself is a colorless volatile liquid that darkens readily upon exposure to air . The properties of the compound would also be influenced by the other functional groups present in the molecule .Future Directions
The future directions for research on this compound could include further investigation into its synthesis, properties, and potential applications. For example, given the biological activity of some pyrrole derivatives, it could be interesting to explore whether this compound has similar properties .
Properties
IUPAC Name |
N-[5-(4-pyrrol-1-ylbenzoyl)-6,7-dihydro-4H-[1,3]thiazolo[5,4-c]pyridin-2-yl]thiophene-3-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H18N4O2S2/c27-20(16-8-12-29-14-16)24-22-23-18-7-11-26(13-19(18)30-22)21(28)15-3-5-17(6-4-15)25-9-1-2-10-25/h1-6,8-10,12,14H,7,11,13H2,(H,23,24,27) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HFDHIYVIHXMBMP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC2=C1N=C(S2)NC(=O)C3=CSC=C3)C(=O)C4=CC=C(C=C4)N5C=CC=C5 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H18N4O2S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
434.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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